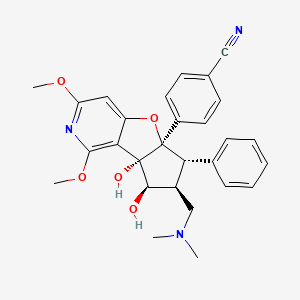

Duocarmycin DM free base

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

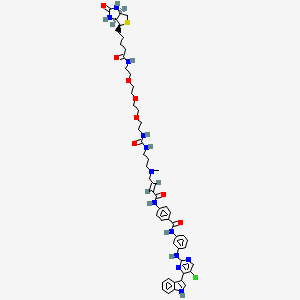

Duocarmycin DM (freie Base) ist ein synthetisches Analogon der DNA-alkylierenden Zytotoxine der Duocarmycin-Klasse. Diese Verbindungen sind bekannt für ihre extreme Zytotoxizität und werden hauptsächlich in der Krebsforschung eingesetzt, da sie in der Lage sind, an den kleinen Graben der DNA zu binden und die Nukleobase Adenin an der N3-Position zu alkylieren . Diese irreversible Alkylierung stört die Nukleinsäurearchitektur, was zum Tod der Tumorzellen führt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

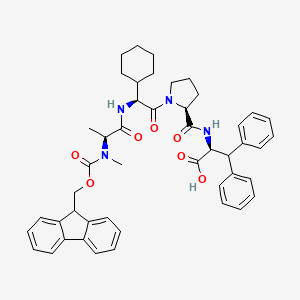

Die Synthese von Duocarmycin DM (freie Base) umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der charakteristischen gekrümmten Indolstruktur und des Spirocyclopropylcyclohexadienon-Elektrophils. Die Reaktionsbedingungen umfassen typischerweise die Verwendung starker Basen und Nukleophile bei kontrollierten Temperaturen, um die richtige Stereochemie und Ausbeute des Produkts zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Duocarmycin DM (freie Base) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Bildung von Nebenprodukten zu minimieren. Die Verbindung wird typischerweise mit chromatografischen Techniken gereinigt und mit spektroskopischen Methoden charakterisiert.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Duocarmycin DM (free base) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the characteristic curved indole structure and the spirocyclopropylcyclohexadienone electrophile. The reaction conditions typically involve the use of strong bases and nucleophiles under controlled temperatures to ensure the correct stereochemistry and yield of the product.

Industrial Production Methods

Industrial production of Duocarmycin DM (free base) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing the formation of by-products. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods.

Analyse Chemischer Reaktionen

Reaktionstypen

Duocarmycin DM (freie Base) unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Alkylierung: Die Hauptreaktion, bei der es die DNA an der N3-Position von Adenin alkyliert.

Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen am Molekül verändern und möglicherweise seine Aktivität beeinflussen.

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören starke Basen wie Natriumhydrid, Nukleophile wie Alkylhalogenide und Oxidationsmittel wie Kaliumpermanganat. Die Reaktionen werden typischerweise unter einer Inertgasatmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Duocarmycin DM (freie Base) mit modifizierten funktionellen Gruppen, die seine zytotoxische Aktivität verstärken oder verringern können .

Wissenschaftliche Forschungsanwendungen

Duocarmycin DM (freie Base) hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung zur Untersuchung von DNA-alkylierenden Agenzien und deren Mechanismen.

Medizin: Als potenzielles Antitumormittel untersucht, da es in der Lage ist, Tumorzellen selektiv abzutöten.

Wirkmechanismus

Duocarmycin DM (freie Base) entfaltet seine Wirkung, indem es an den kleinen Graben der DNA bindet und die Nukleobase Adenin an der N3-Position alkyliert . Diese Alkylierung stört die DNA-Struktur, was zur Hemmung der DNA-Replikation und -Transkription führt und letztendlich zum Zelltod führt . Zu den molekularen Zielen gehört die DNA selbst, und die beteiligten Pfade sind diejenigen, die mit der DNA-Schadensantwort und -Reparatur zusammenhängen .

Wissenschaftliche Forschungsanwendungen

Duocarmycin DM (free base) has several scientific research applications, including:

Wirkmechanismus

Duocarmycin DM (free base) exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position . This alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription, ultimately causing cell death . The molecular targets include the DNA itself, and the pathways involved are those related to DNA damage response and repair .

Vergleich Mit ähnlichen Verbindungen

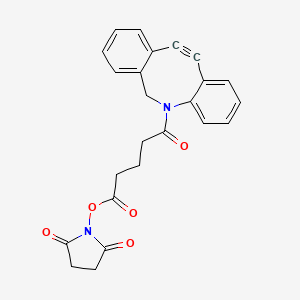

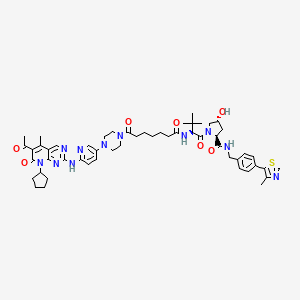

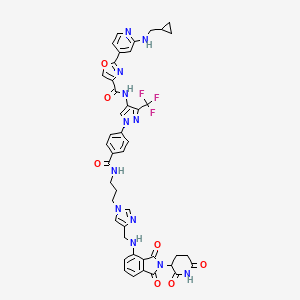

Duocarmycin DM (freie Base) ist aufgrund seiner hohen Potenz und seines spezifischen Wirkmechanismus einzigartig. Zu ähnlichen Verbindungen gehören:

CC-1065: Ein weiteres DNA-alkylierendes Mittel mit ähnlichem Mechanismus, aber unterschiedlicher Struktur.

Adozelesin, Bizelesin und Carzelesin: Synthetische Analoga von Duocarmycins, die auf ihre Antitumoreigenschaften untersucht wurden.

Auristatin, Calicheamicins, Camptothecins, Daunorubicins/Doxorubicins, Maytansinoids, Pyrrolobenzodiazepines: Andere Klassen von zytotoxischen Mitteln, die in ADCs eingesetzt werden.

Diese Verbindungen teilen die Fähigkeit, an DNA zu binden und ihre Funktion zu stören, aber Duocarmycin DM (freie Base) zeichnet sich durch seine spezifische Bindung an den kleinen Graben und seine einzigartigen strukturellen Merkmale aus .

Eigenschaften

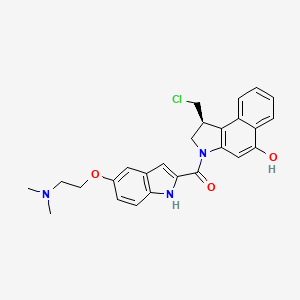

IUPAC Name |

[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-[5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3O3/c1-29(2)9-10-33-18-7-8-21-16(11-18)12-22(28-21)26(32)30-15-17(14-27)25-20-6-4-3-5-19(20)24(31)13-23(25)30/h3-8,11-13,17,28,31H,9-10,14-15H2,1-2H3/t17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGWJJXUVWWGDA-QGZVFWFLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.